molecular formula C14H30O2 B133296 (R)-1,2-Tetradecanediol CAS No. 153062-86-3

(R)-1,2-Tetradecanediol

Cat. No.: B133296
CAS No.: 153062-86-3
M. Wt: 230.39 g/mol
InChI Key: DWANEFRJKWXRSG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1,2-Tetradecanediol: is an organic compound with the molecular formula C14H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a tetradecane backbone The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of the hydroxyl group on the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,2-Tetradecanediol typically involves the reduction of tetradecane-1,2-dione. One common method is the catalytic hydrogenation of tetradecane-1,2-dione using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding tetradecane-1,2-dione and hydrogen gas into a reactor containing the metal catalyst.

Chemical Reactions Analysis

Types of Reactions: (R)-1,2-Tetradecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form tetradecane-1,2-dione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the diol can lead to the formation of tetradecane, especially under strong reducing conditions with reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecane-1,2-dichloride.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

    Oxidation: Tetradecane-1,2-dione.

    Reduction: Tetradecane.

    Substitution: Tetradecane-1,2-dichloride or tetradecane-1,2-dibromide.

Scientific Research Applications

Chemistry: (R)-1,2-Tetradecanediol is used as a chiral building block in organic synthesis

Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and as a precursor for the synthesis of bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals with antimicrobial or anti-inflammatory properties.

Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the production of lubricants and plasticizers.

Mechanism of Action

The mechanism of action of (R)-1,2-Tetradecanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    (2S)-Tetradecane-1,2-diol: The enantiomer of (R)-1,2-Tetradecanediol with the opposite spatial arrangement of the hydroxyl group.

    Hexadecane-1,2-diol: A similar diol with a longer carbon chain.

    Dodecane-1,2-diol: A similar diol with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration and the length of its carbon chain, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

153062-86-3

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

(2R)-tetradecane-1,2-diol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1

InChI Key

DWANEFRJKWXRSG-CQSZACIVSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H](CO)O

SMILES

CCCCCCCCCCCCC(CO)O

Canonical SMILES

CCCCCCCCCCCCC(CO)O

Synonyms

(R)-1,2-TETRADECANEDIOL

Origin of Product

United States

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